molecular formula C23H38N2O3.ClH B1140745 D,L-エリスロ-PDMP CAS No. 109760-77-2

D,L-エリスロ-PDMP

カタログ番号: B1140745
CAS番号: 109760-77-2
分子量: 427.025
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl interacts with glucosylceramide synthase (GCS), a pivotal enzyme in ceramide metabolism . GCS transfers a glucose residue from uridine diphosphate-glucose to ceramide, blocking apoptosis signal-pathway mediated by ceramide . PDMP has been shown to sensitize multidrug resistance (MDR) cancer cells as a result of promoting ceramide accumulation and enhancing anticancer drug concentration in cells .

Cellular Effects

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl has been shown to have significant effects on various types of cells. For instance, it has been used to reverse daunorubicin (DNR) resistance of human leukemia cell line K562/A02 . It enhances the cytotoxic effect of DNR on K562/A02 cells, accompanied by elevated cellular DNR accumulation and DNR-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl involves its interaction with glucosylceramide synthase (GCS) and P-glycoprotein (P-gp) . PDMP acts as a chemical inhibitor for GCS, leading to the accumulation of ceramide, a compound known to induce apoptosis . It also interacts with P-gp, a transmembrane protein that effluxes different chemical substances across plasma membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl can change over time. For example, PDMP causes an early increase in ceramide levels, but the excess ceramide is metabolically removed in the long-term . Upon incubation with PDMP in combination with other drugs, ceramide levels remain elevated .

Metabolic Pathways

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl is involved in the metabolic pathway of ceramide. It inhibits the enzyme glucosylceramide synthase (GCS), which is responsible for the conversion of ceramide into glucosylceramide .

準備方法

DL-エリトロ-PDMP(塩酸塩)の合成には、いくつかのステップが含まれます。この化合物は、一般的に1-フェニル-2-デカノイルアミノ-3-モルホリノ-1-プロパノールから合成されます。 異性体の混合物は、結晶化によって2つのジアステレオマーに分離され、次にジベンゾイル酒石酸異性体を使用してエナンチオマーにさらに分離されます 。工業的生産方法は、同様の合成経路を使用しますが、より大規模で行われ、高純度と収率が保証されます。

化学反応の分析

DL-エリトロ-PDMP(塩酸塩)は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子群が別の原子または原子群と置き換わることを伴います。

科学研究アプリケーション

DL-エリトロ-PDMP(塩酸塩)は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

DL-エリトロ-PDMP(塩酸塩)は、特定の立体異性体とそのグルコシルセラミドシンターゼへの影響のため、他の類似化合物と比較してユニークです。類似の化合物には次のものがあります。

DL-エリトロ-PDMP(塩酸塩)は、グルコシルセラミドシンターゼの特定の阻害と潜在的な治療用途のために際立っています。

生物活性

D,L-erythro-PDMP (D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a compound that has garnered attention for its biological activities, particularly in the context of sphingolipid metabolism. This article synthesizes various research findings to elucidate the biological activity of D,L-erythro-PDMP, including its effects on neuronal growth, ceramide accumulation, and potential therapeutic applications.

Overview of D,L-erythro-PDMP

D,L-erythro-PDMP is a stereoisomer of D-threo-PDMP, primarily noted for its role as an inactive diastereomer in studies involving glucosylceramide synthase (GCS) inhibition. Unlike its active counterpart, D-threo-PDMP, which effectively inhibits GCS and subsequently reduces glucosylceramide levels, D,L-erythro-PDMP does not exhibit significant inhibitory effects on GCS but may still influence ceramide metabolism and cellular functions .

Inhibition of Neuronal Growth

Research indicates that D,L-erythro-PDMP does not reverse the inhibitory effects of certain compounds on axonal growth in neuronal cultures. For instance, in experiments involving hippocampal neurons, treatment with D,L-erythro-PDMP resulted in a significant reduction in axonal branch points compared to untreated controls. Specifically, the number of axonal branch points per cell dropped from 1.7 ± 0.2 in untreated cells to 1.0 ± 0.1 in cells treated with D,L-erythro-PDMP . This suggests that while it may not directly inhibit GCS, it may still play a role in modulating neuronal growth through alternative pathways.

Ceramide Accumulation

In studies examining the effects of suramin on dorsal root ganglion (DRG) neuron cultures, D,L-erythro-PDMP was used as a control to demonstrate its lack of effect on GM1 ganglioside accumulation when exposed to suramin. The presence of suramin induced significant ceramide accumulation, leading to apoptotic cell death, while D,L-erythro-PDMP did not mitigate these effects . This underscores the compound's limited role in influencing ceramide levels compared to its active isomer.

Table: Effects of D,L-erythro-PDMP on Neuronal Growth and Ceramide Levels

Study ReferenceTreatmentNeuronal Growth (Axonal Branch Points)Ceramide AccumulationNotes
Schwarz et al., 1995 D,L-erythro-PDMP (250 μM)1.0 ± 0.1Not assessedSignificant reduction in axonal growth
Suramin Study Suramin + D,L-erythro-PDMPNot applicableIncreased ceramide levels observedUsed as a control for comparison

Therapeutic Implications

While D,L-erythro-PDMP is primarily considered inactive regarding GCS inhibition, its role in sphingolipid metabolism could have implications for conditions associated with altered sphingolipid profiles. For instance, understanding how this compound interacts with cellular pathways may provide insights into therapeutic strategies for diseases like Gaucher's disease, where glucosylceramide accumulation is detrimental .

特性

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。